![molecular formula C6H3F5N2O B1461114 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2092549-06-7](/img/structure/B1461114.png)
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Overview
Description
“1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde” is a compound that contains both difluoromethyl and trifluoromethyl groups . These groups are known to play crucial roles in life science and materials science-related applications .
Synthesis Analysis
The synthesis of such compounds often involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . A novel synthesis strategy has been developed that uses common reaction conditions to transform a collection of simple building blocks into complex molecules bearing a terminal difluoromethyl group .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups . The C–F bond is the strongest single bond in organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the functionalization of the C–F bond . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the presence of the difluoromethyl and trifluoromethyl groups . The C–F bond is the strongest single bond in organic compounds .Scientific Research Applications
- Researchers have explored selective C–F bond activation in trifluoromethylated compounds, including trifluoromethylalkenes, aromatic and alkyl compounds, ketones, diazo compounds, and N-tosylhydrazones of trifluoromethyl ketones .
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether (a related compound) serves as a useful solvent for dispersing fluorinated materials. It finds applications in research and development .
Fluorinated Organic Synthesis
Solvent for Fluorinated Materials
Pharmaceuticals and Agrochemicals
Mechanism of Action
Mode of Action
Trifluoromethyl-containing compounds often play crucial roles in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Trifluoromethyl-containing compounds can be starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8)13-3(2-14)1-4(12-13)6(9,10)11/h1-2,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEFXQCWPCTORJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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